N-ethyl-2-phenylpropan-1-amine
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Description
N-ethyl-2-phenylpropan-1-amine is a type of phenylethylamine . Phenylethylamines are compounds that have been detected in dietary or sports supplements . They are known to produce mass spectra almost identical to those produced by methamphetamine (MA) and amphetamine (AP), respectively, when analyzed by liquid chromatography/mass spectrometry (LC/MS) .
Molecular Structure Analysis
Amines are classified according to the number of carbon atoms bonded directly to the nitrogen atom . A primary (1°) amine has one alkyl (or aryl) group on the nitrogen atom, a secondary (2°) amine has two, and a tertiary (3°) amine has three . The exact molecular structure of N-ethyl-2-phenylpropan-1-amine is not provided in the search results.Chemical Reactions Analysis
Amines undergo various reactions. For instance, primary and secondary amines can be alkylated by reaction with a primary alkyl halide . Primary and secondary amines can also be acylated by a nucleophilic acyl substitution reaction with an acid chloride or an acid anhydride to yield an amide . Amines can also be converted into alkenes by an elimination reaction .Physical And Chemical Properties Analysis
Amines have various physical and chemical properties. For instance, the boiling points of amines depend on their structure . Primary amines have boiling points that are higher than those of alkanes with the same number of carbon atoms . This is due to the presence of hydrogen bonding in amines . The exact physical and chemical properties of N-ethyl-2-phenylpropan-1-amine are not provided in the search results.Scientific Research Applications
Biomarker Development
Amines, including structures similar to N-ethyl-2-phenylpropan-1-amine, have been studied for their role as biomarkers in evaluating tobacco exposure and cancer risk. For instance, the measurement of carcinogen metabolites in human urine provides crucial data for understanding tobacco's impact and its carcinogenic potential (Hecht, 2002).
Environmental Remediation
Advanced oxidation processes (AOPs) have been shown to effectively degrade nitrogen-containing compounds, including amines, which are persistent pollutants in water bodies. These processes are crucial for removing toxic substances from water and improving environmental health (Bhat & Gogate, 2021).
Organic Synthesis
N-halo reagents, which can be related to the functional groups in N-ethyl-2-phenylpropan-1-amine, play a significant role in organic synthesis. They are used for various transformations, including oxidation reactions, halogenation, and acylation, demonstrating the versatility of amine derivatives in chemical synthesis (Kolvari et al., 2007).
Material Science
Amine-functionalized metal–organic frameworks (MOFs) have emerged as a significant area of research due to their potential applications in gas storage, separation, and catalysis. The introduction of amine groups into MOFs enhances their CO2 capture capabilities, showcasing the utility of amine derivatives in developing new materials for environmental and energy applications (Lin, Kong, & Chen, 2016).
properties
IUPAC Name |
N-ethyl-2-phenylpropan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N/c1-3-12-9-10(2)11-7-5-4-6-8-11/h4-8,10,12H,3,9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRJYTEMOKSUBHJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC(C)C1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30578308 |
Source
|
Record name | N-Ethyl-2-phenylpropan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30578308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-2-phenylpropan-1-amine | |
CAS RN |
52497-69-5 |
Source
|
Record name | N-Ethyl-2-phenylpropan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30578308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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